molecular formula C18H32O4 B592837 15,16-Dihydroxyoctadeca-9,12-dienoic acid CAS No. 140129-22-2

15,16-Dihydroxyoctadeca-9,12-dienoic acid

Cat. No.: B592837
CAS No.: 140129-22-2
M. Wt: 312.45
InChI Key: LKLLJYJTYPVCID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

15,16-Dihydroxyoctadeca-9,12-dienoic acid is a naturally occurring compound that belongs to the class of dihydroxy monocarboxylic acids. It is derived from linoleic acid and is known for its significant role in various biological processes. The compound has the molecular formula C18H32O4 and a molecular weight of 312.44 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 15,16-dihydroxyoctadeca-9,12-dienoic acid typically involves the hydroxylation of linoleic acid. This process can be catalyzed by enzymes such as lipoxygenases, which introduce hydroxyl groups at specific positions on the fatty acid chain. The reaction conditions often include an aqueous environment with controlled pH and temperature to optimize enzyme activity .

Industrial Production Methods: Industrial production of this compound may involve biotechnological approaches, utilizing microbial fermentation processes. Specific strains of bacteria or fungi that possess the necessary enzymatic machinery are cultured in bioreactors, where they convert linoleic acid into the desired product. This method is advantageous due to its scalability and eco-friendliness .

Chemical Reactions Analysis

Types of Reactions: 15,16-Dihydroxyoctadeca-9,12-dienoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

15,16-Dihydroxyoctadeca-9,12-dienoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 15,16-dihydroxyoctadeca-9,12-dienoic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

  • 9,10-Dihydroxyoctadeca-12,15-dienoic acid
  • 12,13-Dihydroxyoctadeca-9,15-dienoic acid
  • 13,14-Dihydroxyoctadeca-9,12-dienoic acid

Comparison: 15,16-Dihydroxyoctadeca-9,12-dienoic acid is unique due to its specific hydroxylation pattern, which imparts distinct chemical and biological properties. Compared to other similar compounds, it exhibits unique reactivity in oxidation and reduction reactions and has specific biological activities that make it valuable for research and industrial applications .

Properties

IUPAC Name

15,16-dihydroxyoctadeca-9,12-dienoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32O4/c1-2-16(19)17(20)14-12-10-8-6-4-3-5-7-9-11-13-15-18(21)22/h4,6,10,12,16-17,19-20H,2-3,5,7-9,11,13-15H2,1H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKLLJYJTYPVCID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(CC=CCC=CCCCCCCCC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.